molecular formula C28H26O3S B10944957 (2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one

(2E)-1-(5-benzylthiophen-2-yl)-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-en-1-one

Cat. No.: B10944957
M. Wt: 442.6 g/mol
InChI Key: KKQTWSYDITWKDE-JQIJEIRASA-N
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Description

(E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzyl-substituted thiophene ring, a furan ring, and an isopropylphenoxy group

Properties

Molecular Formula

C28H26O3S

Molecular Weight

442.6 g/mol

IUPAC Name

(E)-1-(5-benzylthiophen-2-yl)-3-[5-[(4-propan-2-ylphenoxy)methyl]furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C28H26O3S/c1-20(2)22-8-10-23(11-9-22)30-19-25-13-12-24(31-25)14-16-27(29)28-17-15-26(32-28)18-21-6-4-3-5-7-21/h3-17,20H,18-19H2,1-2H3/b16-14+

InChI Key

KKQTWSYDITWKDE-JQIJEIRASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)/C=C/C(=O)C3=CC=C(S3)CC4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C=CC(=O)C3=CC=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE typically involves a multi-step process. One common method starts with the preparation of the thiophene and furan intermediates, followed by their coupling through a propenone linkage.

    Thiophene Intermediate Preparation: The thiophene ring can be synthesized via a Friedel-Crafts acylation reaction, where benzyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Furan Intermediate Preparation: The furan ring is often synthesized through the Vilsmeier-Haack reaction, where furfural reacts with dimethylformamide and phosphorus oxychloride.

    Coupling Reaction: The final step involves the coupling of the thiophene and furan intermediates through a propenone linkage. This is typically achieved using a base-catalyzed aldol condensation reaction, where the thiophene aldehyde reacts with the furan ketone in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropylphenoxy groups, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.

    Materials Science: The compound’s conjugated system makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(4-METHYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE
  • **(E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE

Uniqueness

(E)-1-(5-BENZYL-2-THIENYL)-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is unique due to the presence of the isopropylphenoxy group, which may confer distinct steric and electronic properties, influencing its reactivity and biological activity compared to similar compounds.

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